4-(Cyanomethyl)benzoyl chloride

Beschreibung

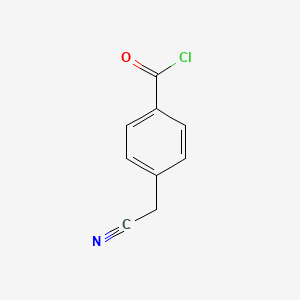

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-(cyanomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPSZGJLOCLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510261 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80589-49-7 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aryl Acyl Chlorides As Versatile Synthetic Intermediates

Aryl acyl chlorides, a class of organic compounds to which 4-(Cyanomethyl)benzoyl chloride belongs, are of paramount importance in organic synthesis. numberanalytics.com They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. wikipedia.org This substitution dramatically increases the reactivity of the carbonyl group, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. fiveable.menumberanalytics.com

This heightened reactivity makes aryl acyl chlorides excellent acylating agents, meaning they can readily introduce an acyl group (R-C=O) into other molecules. studymind.co.uk This capability is fundamental to the synthesis of a wide array of organic compounds, including:

Esters: Formed by the reaction of acyl chlorides with alcohols. studymind.co.uk

Amides: Formed by the reaction of acyl chlorides with amines. studymind.co.uk

Anhydrides: Formed by the reaction of acyl chlorides with carboxylates. wikipedia.org

Ketones: Formed through Friedel-Crafts acylation of aromatic compounds. numberanalytics.com

The versatility of aryl acyl chlorides allows chemists to construct complex molecular architectures from simpler precursors, making them indispensable tools in the creation of new drugs, polymers, and other functional materials. numberanalytics.com Their utility is further enhanced by the fact that they can be prepared from readily available carboxylic acids. prepchem.com

Unique Chemical Reactivity Profile of the 4 Cyanomethyl Benzoyl Chloride Moiety

The electron-withdrawing nature of the cyano group (C≡N) further enhances the electrophilicity of the carbonyl carbon in the acyl chloride, making it even more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. This heightened reactivity can be advantageous in many synthetic applications.

The cyanomethyl group itself can participate in a variety of chemical transformations. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then act as a nucleophile in subsequent reactions. The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

This dual reactivity makes 4-(Cyanomethyl)benzoyl chloride a particularly interesting building block. For instance, the acyl chloride can be selectively reacted with a nucleophile, leaving the cyanomethyl group intact for later functionalization. This sequential reactivity allows for the controlled and stepwise construction of complex molecules.

Applications of 4 Cyanomethyl Benzoyl Chloride As a Key Chemical Building Block

Synthesis of Diverse Heteroaromatic Compounds

The unique structure of 4-(cyanomethyl)benzoyl chloride makes it an ideal precursor for constructing various heterocyclic rings, which are fundamental components of many functional materials and biologically active compounds.

Liquid Crystalline Heteroaromatic Compounds (e.g., Isoxazoles, Tetrazoles, 1,2,4-Oxadiazoles)

This compound is instrumental in the synthesis of novel liquid crystalline heteroaromatic compounds. These materials exhibit properties of both liquids and solids, making them valuable in display technologies and other advanced applications. The compound has been specifically utilized in creating liquid crystals containing five-membered heteroaromatic rings such as isoxazoles, tetrazoles, and 1,2,4-oxadiazoles. chemicalbook.combiocompare.com

The synthesis of these compounds often involves multistep reactions where the benzoyl chloride group of this compound reacts to form the core structure, and the cyanomethyl group can be further modified or participate in cyclization reactions.

Isoxazoles: The synthesis of isoxazoles can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile. beilstein-journals.orgnih.gov In this context, derivatives of this compound can be used to introduce the necessary structural motifs that promote liquid crystalline behavior.

Tetrazoles: Tetrazoles are typically synthesized via the [3+2] cycloaddition of an azide (B81097) with a nitrile. nanoient.orgorganic-chemistry.orgnih.gov this compound can serve as a precursor to the nitrile component, facilitating the formation of tetrazole-containing liquid crystals. The reaction conditions, including the choice of catalyst, can influence the regioselectivity and yield of the tetrazole product. nanoient.org

1,2,4-Oxadiazoles: The formation of 1,2,4-oxadiazoles generally proceeds through the reaction of an amidoxime (B1450833) with an acylating agent, such as a derivative of this compound. nih.govbeilstein-journals.orgresearchgate.netorganic-chemistry.org This reaction provides a versatile route to 3,5-disubstituted 1,2,4-oxadiazoles, which can be designed to exhibit liquid crystalline properties. google.com

Table 1: Synthesis of Heteroaromatic Liquid Crystalline Compounds

| Heterocycle | General Synthesis Method | Role of this compound |

| Isoxazole (B147169) | [3+2] Cycloaddition of nitrile oxides | Precursor for introducing liquid crystal-promoting moieties |

| Tetrazole | [3+2] Cycloaddition of azides to nitriles | Provides the nitrile functionality for cyclization |

| 1,2,4-Oxadiazole | Reaction of amidoximes with acylating agents | Acts as the acylating agent to form the heterocyclic ring |

Quinazolin-2,4-dione Derivatives

This compound is a key reactant in the synthesis of various quinazolin-2,4-dione derivatives. mdpi.comresearchgate.netnih.gov These compounds are of significant interest due to their wide range of biological activities. nih.gov The synthesis often begins with the reaction of 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)benzoyl chloride, a derivative of this compound, with other reagents to build complex heterocyclic systems. mdpi.comresearchgate.netnih.govekb.eg For instance, it can be reacted with ammonium (B1175870) thiocyanate (B1210189) and cyanoacetic acid hydrazide to form a starting material which then undergoes further reactions with electrophiles like o-aminophenol or o-aminothiophenol to yield quinazolin-2,4-dione derivatives incorporating eight-membered nitrogen heterocycles. mdpi.comresearchgate.netnih.gov

Benzothiazole (B30560) and Related Fused Heterocyclic Systems

In the realm of fused heterocyclic systems, this compound derivatives are utilized in the synthesis of benzothiazoles. amazonaws.com One common method involves the reaction of a substituted aniline (B41778) with a benzoyl chloride derivative. For example, 2-bromo-5-fluoroaniline (B94856) can be reacted with 2-methoxybenzoyl chloride to produce an intermediate amide, which can then be cyclized to form the benzothiazole ring system. amazonaws.com While this example uses a related benzoyl chloride, the principle can be extended to this compound to introduce the cyanomethyl functionality into the benzothiazole structure. Another approach involves the palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides, which can be derived from the corresponding anilines. mdpi.com

Naphthalenamines via Annulation Reactions

The application of this compound extends to annulation reactions for the synthesis of naphthalenamines. Annulation is a process in which a new ring is fused onto an existing one. While specific examples directly employing this compound in naphthalenamine synthesis are not detailed in the provided context, the reactive nature of the benzoyl chloride and the potential for the cyanomethyl group to participate in or direct cyclization reactions make it a plausible and valuable reagent for such transformations.

Intermediates in the Synthesis of Advanced Organic Materials

Beyond its use in constructing discrete heterocyclic molecules, this compound is a valuable intermediate in the creation of larger, functional organic materials.

Precursors for Polymer Synthesis and Chelating Resins

This compound plays a role as a precursor in the synthesis of polymers and chelating resins. chemicalbook.combiocompare.com Chelating resins are polymers that can bind to metal ions and are used in applications such as water purification and metal recovery. The benzoyl chloride group allows for its incorporation into a polymer backbone through reactions like acylation. For example, it participates in the benzylamine (B48309) acylation of Argopore MB-CHO resin. chemicalbook.combiocompare.com The cyanomethyl group can then be chemically modified to introduce chelating functionalities or can itself act as a coordinating site for certain metal ions.

Research Findings on this compound and Related Compounds

Following a comprehensive search for "this compound," it has been determined that there is a significant lack of specific research data for this exact compound within the scope of the requested article outline. The available scientific literature predominantly focuses on its isomer, 4-Cyanobenzoyl chloride , where the cyano group is directly attached to the benzoyl ring. The applications listed in the outline, such as the development of optoelectronic materials, studies of excited-state behavior, and the synthesis of specific molecular architectures, are well-documented for 4-cyanobenzoyl chloride, but not for this compound.

The search for information on this compound itself yielded limited results, mostly confined to supplier listings or synthetic procedures for related structures like methyl 4-(cyanomethyl)benzoate sigmaaldrich.com or general methods for the chlorination of phenylacetic acids. unimi.it No specific studies detailing its use in optoelectronics, β-lactam synthesis, or as a precursor for bioactive ligands as requested could be retrieved.

In contrast, 4-cyanobenzoyl chloride is extensively cited as a key building block for:

Optoelectronic Materials and Excited-State Behavior Studies: It is used in the synthesis of substituted benzoate (B1203000) esters to investigate their excited-state properties and in the creation of liquid crystalline materials. sigmaaldrich.comsigmaaldrich.com

Construction of Complex Molecular Architectures: It serves as a versatile intermediate in synthesizing various compounds, including heteroaromatics. sigmaaldrich.comsigmaaldrich.com

Given the strict adherence required to the subject compound "this compound" and the outline provided, it is not possible to generate a scientifically accurate and well-sourced article as requested due to the absence of relevant research findings for this specific molecule. The provided outline appears to be based on the known applications of its more widely studied isomer, 4-cyanobenzoyl chloride.

Spectroscopic and Analytical Characterization Methodologies for 4 Cyanomethyl Benzoyl Chloride and Its Synthetic Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 4-(cyanomethyl)benzoyl chloride, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the cyanomethyl group.

The protons on the benzene (B151609) ring, being in a disubstituted para-arrangement, typically appear as a set of two doublets, often referred to as an AA'BB' system, in the aromatic region of the spectrum (approximately 7.0-8.5 ppm). The protons ortho to the electron-withdrawing benzoyl chloride group are expected to be deshielded and resonate at a higher chemical shift (further downfield) compared to the protons ortho to the cyanomethyl group. The methylene protons (-CH₂) of the cyanomethyl group are anticipated to appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shift of this singlet would likely be in the range of 3.8-4.5 ppm, influenced by the adjacent aromatic ring and the cyano group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and substitution patterns.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -COCl) | ~8.1 | Doublet | 2H |

| Aromatic (ortho to -CH₂CN) | ~7.5 | Doublet | 2H |

| Methylene (-CH₂) | ~4.0 | Singlet | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The spectrum is expected to show a signal for the carbonyl carbon of the benzoyl chloride group at a high chemical shift, typically in the range of 165-170 ppm. The carbon of the nitrile group (-C≡N) usually appears around 117-120 ppm. The aromatic carbons will produce four distinct signals: two for the protonated carbons and two for the quaternary (ipso) carbons. The ipso-carbon attached to the carbonyl group will be significantly downfield, while the ipso-carbon attached to the cyanomethyl group will be further upfield. The methylene carbon (-CH₂) signal is expected in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for analogous functional groups and substitution patterns.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C OCl) | ~168 |

| Aromatic (ipso, C-COCl) | ~136 |

| Aromatic (ipso, C-CH₂CN) | ~142 |

| Aromatic (CH, ortho to -COCl) | ~132 |

| Aromatic (CH, ortho to -CH₂CN) | ~130 |

| Nitrile (-C N) | ~118 |

| Methylene (-C H₂) | ~32 |

For complex molecules or to provide definitive structural confirmation, two-dimensional (2D) NMR techniques are employed. ipb.ptresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com For this compound, an HSQC spectrum would show a cross-peak connecting the methylene proton singlet to the methylene carbon signal, and separate cross-peaks linking the aromatic proton doublets to their respective aromatic carbon signals. This confirms the C-H connectivities. sdsu.eduresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons separated by two or three bonds. sdsu.edu In this molecule, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their ortho relationship on the benzene ring. youtube.com The methylene singlet would not show any COSY correlations, confirming its isolation from other proton environments.

Rotating frame Overhauser Effect Spectroscopy (ROESY): This technique detects through-space correlations between protons that are in close proximity, which is useful for determining stereochemistry and conformation. ipb.pt While the structure of this compound is relatively rigid, a ROESY experiment could show a correlation between the methylene protons and the nearby aromatic protons (those ortho to the cyanomethyl group), further confirming the structure.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum is a fingerprint of the molecule's functional groups. dergipark.org.tr

For this compound, the key characteristic absorption bands would be:

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high frequency, typically in the 1770-1815 cm⁻¹ range. This high frequency is characteristic of the highly electrophilic carbonyl carbon in an acyl chloride. nist.gov

C≡N Stretch (Nitrile): A medium-intensity, sharp absorption is expected in the range of 2240-2260 cm⁻¹. This band is highly characteristic of the nitrile functional group.

C-Cl Stretch: A strong absorption corresponding to the carbon-chlorine single bond stretch is typically observed in the 600-800 cm⁻¹ region. researchgate.netresearchgate.net

Aromatic C=C Stretches: Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

Aromatic C-H Bending: A strong band indicating para-disubstitution typically appears in the 800-860 cm⁻¹ region.

Table 3: Characteristic FTIR Frequencies for this compound This table is generated based on typical vibrational frequencies for known functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride (-COCl) | C=O Stretch | 1770 - 1815 | Strong, Sharp |

| Nitrile (-C≡N) | C≡N Stretch | 2240 - 2260 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Variable |

| Aromatic Ring | C-H Bending (para) | 800 - 860 | Strong |

| Acyl Chloride (-COCl) | C-Cl Stretch | 600 - 800 | Strong |

Raman spectroscopy is a complementary technique to FTIR that also probes molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar, symmetric bonds.

In the Raman spectrum of this compound, the following features would be prominent:

C≡N Stretch: The nitrile stretch, which is of medium intensity in the IR, often gives a strong and sharp signal in the Raman spectrum around 2240-2260 cm⁻¹, making it a key diagnostic peak.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the para-disubstituted benzene ring, often weak in the IR spectrum, typically produces a very strong and characteristic band in the Raman spectrum. Other aromatic C=C and C-H vibrations also give rise to distinct Raman signals.

C=O Stretch: The carbonyl stretch of the acyl chloride will also be visible, though its intensity can vary.

The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational analysis, confirming the presence of all key functional groups and offering a unique molecular fingerprint for this compound and its synthetic products.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and its derivatives, as well as for gaining structural insights through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation is predictable based on the behavior of similar aromatic acyl chlorides. chemguide.co.uklibretexts.org The most common fragmentation pathways involve the loss of the chlorine atom to form a stable acylium cation, which is often the base peak in the spectrum. Further fragmentation can occur through the loss of carbon monoxide or cleavage related to the cyanomethyl group. chemguide.co.uklibretexts.org

The analysis of synthetic products, such as amides and esters formed from this compound, will exhibit distinct fragmentation patterns. For instance, N-substituted benzamides typically show characteristic fragmentation of the amide bond. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound This table is based on common fragmentation patterns of related chemical structures. chemguide.co.uknist.gov

| Fragment Structure | Description | Predicted m/z |

|---|---|---|

| [C9H6ClNO]+• | Molecular Ion (M+•) | 179.01 |

| [C9H6NO]+ | Loss of Chlorine radical (-Cl•) | 144.04 |

| [C8H6N]+ | Loss of Chlorine and Carbon Monoxide (-Cl•, -CO) | 116.05 |

| [C7H4N]+ | Loss of the CH2 group from [C8H6N]+ | 102.03 |

Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating this compound from reaction impurities and for assessing the purity of its synthetic products. nih.gov Reversed-phase (RP) HPLC is particularly well-suited for this class of moderately polar compounds. sielc.comsielc.com

In a typical RP-HPLC setup, the analyte is passed through a column packed with a nonpolar stationary phase (such as C18-silica). A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. sielc.comnih.gov The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. sielc.com For MS-compatible methods, a volatile acid like formic acid is often added to the mobile phase to improve peak shape. sielc.comsielc.com Purity is determined by integrating the peak area of the target compound relative to the total area of all detected peaks.

Table 2: Typical HPLC Conditions for Analysis of this compound and its Derivatives

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water sielc.comsielc.com |

| Modifier | 0.1% Formic Acid (for MS compatibility) sielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

X-Ray Crystallography for Single-Crystal Structural Determination

While obtaining a single crystal of the highly reactive this compound is challenging, X-ray crystallography is the definitive method for elucidating the precise three-dimensional atomic arrangement of its stable, solid synthetic products. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The crystal structures of several amide derivatives have been successfully determined. For example, the structure of N-(cyanomethyl)benzamide, a product of the reaction between benzoyl chloride and aminoacetonitrile, has been resolved. nih.gov In its crystal structure, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. nih.gov Similarly, the structure of N-(4-Cyanobenzyl)benzamide reveals that molecules are linked into infinite chains via intermolecular N—H⋯O hydrogen bonds. nih.gov These structural studies confirm the molecular connectivity and provide critical insights into the supramolecular assembly governed by non-covalent interactions.

Table 3: Crystallographic Data for Synthetic Products Derived from Related Benzoyl Chlorides

| Parameter | N-(cyanomethyl)benzamide nih.gov | N-(4-Cyanobenzyl)benzamide nih.gov |

|---|---|---|

| Chemical Formula | C9H8N2O | C15H12N2O |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pca21 | P21/c |

| a (Å) | 9.8623 (5) | 5.864 (1) |

| b (Å) | 8.0576 (4) | 27.164 (5) |

| c (Å) | 20.9268 (9) | 7.839 (2) |

| β (°) | 90 | 91.09 (3) |

| Volume (ų) | 1662.98 (14) | 1248.4 (4) |

| Z (molecules/unit cell) | 8 | 4 |

Computational and Theoretical Investigations of 4 Cyanomethyl Benzoyl Chloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 4-(cyanomethyl)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular geometry, vibrational frequencies, and electronic properties. acs.org

The optimized molecular structure would reveal key bond lengths and angles. The carbonyl group (C=O) and the cyanomethyl group (-CH2CN) attached to the benzene (B151609) ring would be of particular interest. The electron-withdrawing nature of the acyl chloride and cyanomethyl groups influences the electronic distribution across the benzene ring. studymind.co.uk

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests higher reactivity. In this compound, the electron-withdrawing substituents are expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

A hypothetical table of calculated electronic properties for a substituted benzoyl chloride, based on typical DFT outcomes, is presented below to illustrate the type of data that would be generated.

| Property | Hypothetical Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -2.1 eV | Relates to the ability to accept electrons; a low value indicates a good electrophile. |

| HOMO-LUMO Gap | 5.4 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

These are illustrative values for a representative substituted benzoyl chloride and not experimental or directly calculated values for this compound.

Computational Modeling of Reaction Mechanisms and Transition States

The reactions of acyl chlorides, including this compound, typically proceed through a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.uklibretexts.org Computational modeling can elucidate the intricate details of this reaction pathway, including the structures and energies of intermediates and transition states.

When a nucleophile attacks the electrophilic carbonyl carbon, a tetrahedral intermediate is formed. chemguide.co.uklibretexts.org This is the "addition" step. Subsequently, the carbonyl double bond reforms, and the chloride ion, being a good leaving group, is expelled. This is the "elimination" step. chemguide.co.uklibretexts.org

Computational studies would involve mapping the potential energy surface of the reaction. This would allow for the identification of the transition state structures and the calculation of their activation energies. A lower activation energy would indicate a more facile reaction. The presence of the electron-withdrawing cyanomethyl group is expected to further increase the electrophilicity of the carbonyl carbon, potentially lowering the activation barrier for the initial nucleophilic attack compared to unsubstituted benzoyl chloride. studymind.co.uk

An illustrative reaction coordinate diagram for a nucleophilic acyl substitution on a benzoyl chloride derivative is shown below, highlighting the key species that would be characterized computationally.

| Reaction Coordinate | Species | Description |

| Reactants | This compound + Nucleophile | Starting materials. |

| Transition State 1 | [Tetrahedral complex]‡ | The energy maximum for the addition step. |

| Intermediate | Tetrahedral Intermediate | A transient species formed by the addition of the nucleophile. |

| Transition State 2 | [Trigonal bipyramidal-like complex]‡ | The energy maximum for the elimination of the chloride ion. |

| Products | Substituted product + Chloride ion | The final products of the reaction. |

This table represents a generalized pathway for nucleophilic acyl substitution.

Quantum Chemical Descriptors and Reactivity Prediction (e.g., Molecular Electrostatic Potential, Fukui Functions)

Quantum chemical descriptors derived from the electronic structure provide a quantitative measure of a molecule's reactivity. For this compound, these descriptors can predict the most likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. For an acyl chloride, the MEP would show a region of strong positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. chemeurope.com The regions around the oxygen and chlorine atoms would exhibit negative potential.

Fukui functions are another powerful tool for predicting reactivity within the framework of DFT. wikipedia.orgscm.com They identify which atoms in a molecule are most susceptible to gaining or losing an electron. The Fukui function f+ indicates the propensity of a site to accept an electron (nucleophilic attack), while f- indicates the propensity to donate an electron (electrophilic attack). faccts.de For this compound, the carbonyl carbon would be expected to have the largest f+ value, marking it as the most electrophilic center.

A table of hypothetical condensed Fukui function values for the key atoms in this compound is provided below for illustrative purposes.

| Atom | Hypothetical f+ Value | Hypothetical f- Value | Predicted Reactivity |

| Carbonyl Carbon | 0.45 | 0.05 | Highly susceptible to nucleophilic attack. |

| Carbonyl Oxygen | 0.10 | 0.30 | Potential site for electrophilic attack. |

| Chlorine | 0.15 | 0.25 | Leaving group, susceptible to substitution. |

| Aromatic Carbons | Variable | Variable | Sites for potential aromatic substitution, influenced by substituents. |

These are illustrative values and not based on direct calculations for this compound.

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

For a series of substituted benzoyl chloride derivatives, including this compound, a QSAR study would involve calculating a variety of molecular descriptors. These can be categorized as:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

These descriptors would then be used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, to predict the reactivity or activity of new, unsynthesized analogues. For instance, a QSAR model could predict the rate of hydrolysis for a series of benzoyl chlorides based on their electronic and steric properties. Such models are invaluable in guiding the design of new molecules with desired properties, for example, in the development of new derivatizing agents for analytical chemistry. nih.gov

Advanced Research Directions and Future Perspectives in 4 Cyanomethyl Benzoyl Chloride Chemistry

Innovations in Catalytic Transformations Involving 4-(Cyanomethyl)benzoyl chloride

The reactivity of the two distinct functional groups in this compound opens avenues for novel catalytic transformations. Future research will likely focus on selectively activating either the C-Cl bond of the acyl chloride or the C-CN bond of the cyanomethyl group.

Palladium-catalyzed reactions, which are well-established for benzoyl chlorides, represent a promising area. ontosight.ai For instance, catalytic systems using palladium and specialized ligands like Xantphos have been shown to facilitate the addition of aroyl chlorides across unsaturated bonds, a process that could be adapted for this compound to create complex molecules while retaining the acid chloride functionality for subsequent reactions. ontosight.ai

Furthermore, the cyanomethyl group presents opportunities for transition-metal-catalyzed C-CN bond activation. This has been a growing field in organometallic chemistry, where the cyano moiety can act as a leaving group in cross-coupling reactions. sigmaaldrich.com Developing catalysts that can selectively cleave the C-CN bond in the presence of the acyl chloride would enable the introduction of new functional groups at the benzylic position. Conversely, catalytic methods for the cyanation of related aroyl chlorides, often employing copper or nickel catalysts, could be refined for high efficiency and selectivity, providing alternative synthetic routes. nih.gov

| Catalytic System | Potential Transformation | Research Focus |

| Pd / Xantphos | Dicarbofunctionalization of alkenes/alkynes | Selective C-COCl bond cleavage and formation of new C-C bonds. ontosight.ai |

| Ni or Pd Complexes | Cross-coupling via C-CN activation | Using the cyanomethyl group as a leaving group to introduce diverse substituents. sigmaaldrich.com |

| CuCN / Lewis Acid | Cyanation of the acyl chloride | Investigating alternative pathways or functional group interconversion. orgsyn.org |

| AgI / PEG-400 | Aroyl cyanide formation | Use of non-toxic cyanide sources for safer synthetic protocols. nih.gov |

Exploration of Novel Materials Science Applications

In materials science, this compound is a valuable building block, primarily due to the rigid aromatic core and the polar nitrile group, which can induce specific intermolecular interactions.

A significant application is in the synthesis of liquid crystals. sigmaaldrich.comchemicalbook.com The rod-like shape and dipole moment of molecules derived from 4-cyanobenzoyl chloride are key to forming mesophases. sigmaaldrich.comtcichemicals.com Research is ongoing to create novel liquid crystalline heteroaromatic compounds, such as those containing isoxazole (B147169) or tetrazole rings, using 4-cyanobenzoyl chloride as a precursor. sigmaaldrich.comchemicalbook.com These materials are essential for display technologies.

Future work may also explore its use in high-performance polymers. The acyl chloride group can readily undergo polycondensation reactions with diols or diamines to form polyesters and polyamides, while the pendant cyanomethyl group can be used for post-polymerization modification or to enhance properties like thermal stability or solubility. There is also potential for its use in creating specialized resins or as a stabilizer in polyurethane prepolymer synthesis, a role generally fulfilled by other acyl chlorides to control reactivity and improve shelf life. researchgate.netwikipedia.org

| Material Class | Role of this compound | Potential Application |

| Liquid Crystals | Precursor for calamitic (rod-shaped) mesogens. sigmaaldrich.comchemicalbook.com | Advanced display technologies. |

| Polyesters/Polyamides | Bifunctional monomer for polycondensation. | High-performance polymers with tunable properties via the nitrile group. |

| Polyurethanes | Additive or co-monomer. | Stabilizer for prepolymers, controlling cure time and side reactions. researchgate.net |

| Specialty Resins | Reactive intermediate for cross-linking. | Thermosetting materials with high thermal stability. |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The high reactivity of acyl chlorides like this compound makes them ideal candidates for integration into continuous flow chemistry and automated synthesis platforms. wikipedia.org Flow chemistry offers significant advantages over traditional batch processing for handling such reactive intermediates, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material at any given time, and improved reaction selectivity. chemicalbook.comwikipedia.org

The chemoselective synthesis of analogues of m-sulfamoylbenzamide from m-(chlorosulfonyl)benzoyl chloride has demonstrated that flow processing can lead to higher selectivity at elevated temperatures without the need for catalysts. chemicalbook.com This principle is directly applicable to this compound, where reactions could be designed to selectively target either the acyl chloride or the nitrile group by precisely controlling temperature, pressure, and residence time—parameters that are easily managed in a flow reactor. researchgate.net

Automated platforms incorporating flow reactors can accelerate the synthesis of compound libraries for drug discovery or materials science screening. wikipedia.org By programming sequences of reactions, purifications, and analyses, new derivatives of this compound can be synthesized rapidly and efficiently, pushing the boundaries of chemical discovery. thermofisher.com

Interdisciplinary Research with Biocatalysis for Enantioselective Derivatization

The intersection of synthetic chemistry with biocatalysis offers a powerful strategy for achieving high enantioselectivity, a critical requirement in the pharmaceutical industry. While research on this compound in this area is nascent, future directions point towards two main strategies.

First, the cyanomethyl group itself can be a target for enzymatic transformation. Nitrilases and nitrile hydratases are known to convert nitriles into carboxylic acids or amides, often with high enantioselectivity for α-substituted nitriles. nih.gov An interdisciplinary approach could develop biocatalysts that act on the cyanomethyl group of a larger molecule derived from this compound, creating chiral centers with high precision.

Second, the acyl chloride moiety can be used in enzyme-mediated derivatizations. While the high reactivity of benzoyl chloride itself can be challenging for biological systems, it is a potent acylating agent. sigmaaldrich.comresearchgate.net Future research could explore using lipases or proteases in non-aqueous media to catalyze the enantioselective acylation of chiral alcohols or amines with this compound, thereby resolving racemic mixtures. This combination of a reactive chemical handle with the selectivity of biocatalysis represents a frontier for producing complex, enantiopure molecules.

Role in Supramolecular Chemistry and Host-Guest Interactions

The structural features of this compound make its derivatives excellent candidates for use in supramolecular chemistry. The cyanophenyl unit is an effective guest for various macrocyclic hosts. Research on the closely related 4-cyanophenol has shown that it forms stable 1:1 host-guest complexes with cucurbit[n]urils (Q[n]s), a family of macrocyclic hosts. The aromatic ring is encapsulated within the hydrophobic cavity of the cucurbituril, driven by non-covalent interactions.

Derivatives of this compound are expected to exhibit similar behavior. The reactive handle provides a site for covalently attaching the cyanophenyl guest to other molecules or surfaces, enabling the construction of more complex supramolecular assemblies. For example, one could envision synthesizing polymers with pendant cyanophenyl groups that can be threaded through macrocycles to form polyrotaxanes, or creating sensors where the binding of the cyanophenyl unit inside a host triggers a detectable signal. The interplay between the host-guest interaction and the functionality introduced via the benzoyl chloride group could lead to the development of novel switches, sensors, and responsive materials.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(Cyanomethyl)benzoyl chloride, and how can reaction efficiency be optimized?

Answer:

The synthesis typically involves introducing the cyanomethyl group to benzoyl chloride derivatives. A common approach is the Friedel-Crafts acylation using substituted benzene precursors, as demonstrated in analogous benzoyl chloride syntheses . For optimization:

- Use anhydrous conditions and catalysts like AlCl₃ to enhance electrophilic substitution efficiency.

- Monitor reaction progress via TLC or in-situ IR spectroscopy to detect carbonyl chloride formation.

- Purify via fractional distillation under reduced pressure to minimize decomposition.

Key References: Patent-derived protocols and Friedel-Crafts mechanisms .

Advanced: How does the cyanomethyl substituent influence regioselectivity and reactivity in nucleophilic acyl substitution reactions?

Answer:

The electron-withdrawing cyanomethyl group increases the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). However, steric hindrance near the substituent may reduce accessibility. To address this:

- Compare kinetic studies with unsubstituted benzoyl chloride to quantify rate enhancements.

- Use computational DFT calculations to map electron density distribution and predict regioselectivity .

Contradictions: Some substituents (e.g., trifluoromethyl) may exhibit conflicting electronic effects; resolve via Hammett σ-parameter analysis .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- IR Spectroscopy: A strong C=O stretch near 1770 cm⁻¹ and C≡N stretch at ~2240 cm⁻¹ confirm functional groups .

- ¹H/¹³C NMR: Aromatic protons appear as a multiplet (δ 7.4–8.1 ppm), while the cyanomethyl CH₂ resonates at δ 3.8–4.2 ppm. Carbonyl carbon (C=O) appears at ~170 ppm .

- Mass Spectrometry: Molecular ion peak [M⁺] at m/z 179.5 (calculated for C₉H₆ClNO) and fragment peaks for Cl loss (m/z 144) .

Advanced: What strategies mitigate hydrolysis during storage and handling of this compound?

Answer:

- Storage: Use moisture-resistant containers (e.g., amber glass with PTFE-lined caps) under inert gas (N₂/Ar) to prevent hydrolysis .

- Handling: Employ glove boxes or Schlenk techniques for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF).

- Stability Testing: Conduct accelerated aging studies under controlled humidity to determine shelf-life limits .

Basic: What are critical safety protocols for laboratory work with this compound?

Answer:

- PPE: Wear nitrile gloves, sealed goggles, and acid-resistant lab coats. Use fume hoods for all manipulations .

- Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite). Avoid water to prevent exothermic HCl release .

- First Aid: For eye contact, irrigate with saline for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced: How can computational modeling predict the stability of this compound derivatives?

Answer:

- DFT/Molecular Dynamics: Simulate hydrolysis pathways to identify vulnerable intermediates. Compare activation energies with substituent effects (e.g., methyl vs. trifluoromethyl groups) .

- QSPR Models: Correlate substituent electronic parameters (σ, π) with experimental degradation rates to design stable analogs.

- Crystallography: Validate predicted molecular geometries using single-crystal XRD data .

Basic: How should researchers address discrepancies in reported purity levels of this compound across suppliers?

Answer:

- Analytical Validation: Perform independent HPLC or GC-MS analysis using certified reference standards.

- Batch Comparison: Request certificates of analysis (CoA) from suppliers and cross-check impurity profiles (e.g., residual solvents, hydrolyzed byproducts) .

- Purification: Recrystallize from dry hexane or use column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >98% purity .

Advanced: What mechanistic insights explain side-product formation during amidation reactions with this compound?

Answer:

- Competitive Pathways: The cyanomethyl group may participate in unintended cyanoalkylation via nucleophilic attack. Monitor for N-alkylated byproducts using LC-MS.

- Mitigation: Optimize stoichiometry (e.g., excess amine) and use non-polar solvents (toluene) to favor acyl substitution over alkylation .

- Kinetic Profiling: Conduct time-resolved NMR to track intermediate formation and adjust reaction temperatures accordingly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.